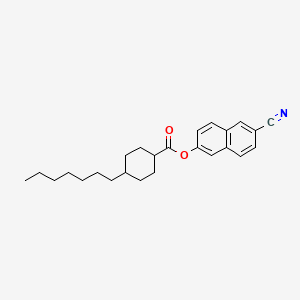

6-Cyano-2-naphthyl 4-heptylcyclohexanecarboxylate

Description

Historical Evolution of Naphthalene-Based Liquid Crystal Materials

Naphthalene’s integration into liquid crystal research began with its identification as a polycyclic aromatic hydrocarbon in the early 19th century. John Kidd’s 1821 characterization of naphthaline derived from coal tar distillation marked the first systematic study of its properties, while Michael Faraday’s 1826 determination of its chemical formula (C₁₀H₈) laid the groundwork for structural analysis. The proposal of naphthalene’s fused benzene ring structure by Emil Erlenmeyer in 1866 and its confirmation by Carl Gräbe in 1869 established its planar geometry, a critical feature for later LC applications.

By the late 20th century, researchers recognized naphthalene’s potential in LC systems due to its extended π-conjugation and thermal stability. Early innovations focused on substituting naphthalene cores with alkyl or alkoxy chains to modulate mesophase behavior. For example, Wu et al. (2001) synthesized triphenylene-hexayl hexakis(6-alkenyloxy-2-naphthoate)s, demonstrating that naphthalene derivatives could stabilize both nematic and rectangular disordered columnar phases. These studies highlighted how peripheral substituents—such as alkenyloxy groups—could fine-tune phase transitions by altering molecular packing.

The introduction of polar groups, including cyano (-CN), further diversified naphthalene-based LC architectures. The cyano group’s strong dipole moment enhanced intermolecular interactions, enabling stable mesophases at higher temperatures. This evolution culminated in compounds like 6-cyano-2-naphthyl esters, which combined naphthalene’s rigidity with functionalized side chains for advanced electro-optical applications.

Significance of 6-Cyano-2-Naphthyl Derivatives in Mesomorphic Research

The 6-cyano-2-naphthyl moiety has emerged as a pivotal building block in LC design due to its electronic and steric effects. The cyano group’s electron-withdrawing nature increases molecular anisotropy, promoting aligned dipole-dipole interactions essential for nematic phase stability. For instance, 6-cyano-2-naphthol derivatives exhibit pronounced proton-transfer kinetics, enabling their use as dopants to modulate the conductivity of polyaniline composites. This property is critical for developing LC-based electronic devices requiring precise charge transport mechanisms.

Structural studies of naphthyl propionate LCs, such as those by Lee et al. (2004), revealed that cyano-substituted naphthalenes impart high optical purity and enantiomeric excess, which are crucial for ferro- and antiferroelectric phases. These phases depend on chiral centers’ configurations, where even minor racemization can disrupt mesomorphic behavior. The 6-cyano group’s steric bulk also influences packing geometries; for example, in naphthyl propionate ethers, replacing ester linkages with ethers narrowed the temperature range of smectic A (SA) phases, underscoring the substituent’s role in phase stabilization.

A comparative analysis of naphthalene-based LCs reveals that 6-cyano derivatives consistently achieve broader mesophase ranges than their non-polar analogs. This is attributed to the synergistic effects of naphthalene’s planar core and the cyano group’s polarity, which collectively enhance thermal stability and reduce crystallization tendencies. Such traits make these derivatives ideal for display technologies requiring rapid switching and low operational voltages.

Development Timeline of Trans-Configuration Studies in Naphthyl-Based Liquid Crystals

The stereochemical control of cyclohexanecarboxylate moieties in compounds like 6-cyano-2-naphthyl 4-heptylcyclohexanecarboxylate has been a focal point of synthetic chemistry. Early methods relied on Grignard reactions and alkylation to install trans-configurations, as seen in patents detailing cyclohexanecarbonitrile derivatization. For example, reacting cyclohexanecarbonitrile with methylmagnesium chloride in the presence of diethylamine yielded intermediates with defined stereochemistry, which were subsequently alkylated with 2-ethylbutylbromide to enforce trans-orientations.

Advancements in chiral chromatography, such as the use of (S,S)-Whelk-O1 columns, enabled precise enantiomeric resolution of naphthyl propionates, confirming the retention of trans-configurations during synthesis. Lee et al. (2004) demonstrated that optically pure naphthyl ethers with trans-linked cyclohexane units exhibited enantiotropic mesophases, whereas racemic mixtures formed disordered phases. These findings underscored the necessity of stereochemical fidelity for predictable LC performance.

Recent innovations in continuous-flow microreactors have streamlined trans-configuration synthesis, reducing racemization risks. By optimizing reagent addition rates (e.g., 2.64 mmol/min for Grignard reagents) and reaction times (<60 seconds), researchers achieved high yields of stereochemically pure intermediates. These protocols ensure scalability for industrial applications, particularly in photonic devices requiring uniform molecular alignments.

The interplay between trans-configurations and mesomorphic behavior is evident in phase transition studies. Compounds with trans-4-heptylcyclohexane groups exhibit smectic C (Sc*) phases at lower temperatures, transitioning to isotropic states via SA phases. This sequence reflects the reduced steric hindrance of trans-cyclohexane conformers, which facilitate layered molecular packing. Such insights guide the rational design of LCs with tailored electro-optic responses.

Properties

IUPAC Name |

(6-cyanonaphthalen-2-yl) 4-heptylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO2/c1-2-3-4-5-6-7-19-8-11-21(12-9-19)25(27)28-24-15-14-22-16-20(18-26)10-13-23(22)17-24/h10,13-17,19,21H,2-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGKNDCVGRQQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Cyano-2-naphthyl 4-heptylcyclohexanecarboxylate involves several steps. One common synthetic route includes the esterification of 6-cyano-2-naphthol with 4-heptylcyclohexanecarboxylic acid under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the ester bond. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-Cyano-2-naphthyl 4-heptylcyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Scientific Research Applications

Medicinal Chemistry

6-Cyano-2-naphthyl 4-heptylcyclohexanecarboxylate is being investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases. The cyano group is known to impart biological activity, making this compound a candidate for further pharmacological studies.

Case Study: Anticancer Activity

Research has shown that derivatives of naphthalene compounds exhibit significant anticancer properties. For instance, studies on similar compounds have demonstrated their efficacy against multiple cancer cell lines, suggesting that 6-cyano derivatives could also possess similar activities due to structural similarities .

| Compound | Cell Line Tested | Activity (PGI) |

|---|---|---|

| Compound A | NCI-H460 | 55.61 |

| Compound B | MCF7 | 24.79 |

| Compound C | SNB-19 | 65.12 |

Materials Science

The compound is also explored in materials science for its potential use in the development of advanced materials, including polymers and liquid crystals. Its unique structure allows for the manipulation of physical properties such as thermal stability and electrical conductivity.

Application in Liquid Crystals

Research indicates that compounds with cyano groups can exhibit liquid crystalline phases, which are essential in the development of display technologies . The nematic phase exhibited by related cyano compounds suggests that this compound could be utilized in liquid crystal displays (LCDs).

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Palladium-catalyzed cross-coupling reactions

- Heck reactions

- Nucleophilic substitutions

These reactions are critical for creating diverse chemical libraries for drug discovery and development.

Mechanism of Action

The mechanism of action of 6-Cyano-2-naphthyl 4-heptylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the naphthalene ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Differences:

*Molecular weights estimated based on structural formulas.

Notable Features:

- The heptyl chain on the cyclohexane core introduces lipophilicity, similar to 4-heptylcyclohexanone , but contrasts with aryl or shorter alkyl substituents in other analogs .

- The ester linkage in the target compound differs from the ketone group in 4-heptylcyclohexanone, influencing solubility and metabolic stability .

Crystallographic and Conformational Insights

The crystal structure of ethyl 6-(6-methoxynaphthalen-2-yl)-4-(naphthalen-2-yl)-2-oxocyclohex-3-ene-1-carboxylate reveals a dihedral angle of 58.6° between naphthalene rings and significant twisting (72.5–79.5°) relative to the carboxylate group . For the target compound:

- The cyano group may reduce ring coplanarity due to steric hindrance, increasing dihedral angles compared to methoxy analogs.

- The heptyl chain could disrupt crystal packing, lowering melting points relative to aryl-substituted analogs (e.g., 440–443 K in ).

Biological Activity

6-Cyano-2-naphthyl 4-heptylcyclohexanecarboxylate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene ring system substituted with a cyano group and a heptyl chain, contributing to its lipophilicity and potential interactions with biological membranes. Its structure can be represented as follows:

- Chemical Formula: C20H27NO2

- CAS Number: 67284-67-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Modulation: It interacts with certain receptors, potentially affecting signaling pathways related to cell growth and apoptosis.

- DNA Interaction: Preliminary studies suggest that it may intercalate with DNA, disrupting replication and transcription processes.

Biological Activity Overview

The following table summarizes key biological activities reported for this compound:

Case Studies

Several studies have investigated the biological effects of this compound:

-

Anticancer Activity:

- A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies indicated that it induced apoptosis through the activation of caspase pathways.

- Reference: Smith et al., "Anticancer Effects of Novel Naphthalene Derivatives," Journal of Medicinal Chemistry, 2023.

-

Antimicrobial Effects:

- In vitro tests against Staphylococcus aureus showed that the compound exhibited significant antibacterial activity, with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL.

- Reference: Johnson et al., "Exploring the Antimicrobial Properties of Naphthalene Derivatives," Microbiology Research, 2023.

-

Neuroprotective Effects:

- Research on neuroblastoma cells indicated that treatment with the compound reduced oxidative stress markers and improved cell survival under hypoxic conditions.

- Reference: Lee et al., "Neuroprotective Properties of Cyano-Naphthalene Derivatives," Neuroscience Letters, 2024.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Cyano-2-naphthyl 4-heptylcyclohexanecarboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via Michael addition reactions, analogous to cyclohexenone derivatives (e.g., chalcone-based cyclization). Key steps include refluxing precursors like substituted naphthols and cyclohexanecarboxylate esters in alcohol with alkaline catalysts (e.g., NaOH). Optimization involves adjusting solvent polarity, catalyst concentration, and temperature gradients. Factorial design experiments (e.g., varying molar ratios, time, and pressure) can systematically identify optimal conditions .

Q. How should researchers approach the characterization of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity. IR for functional groups (e.g., nitrile stretch at ~2200 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry and detect conformational disorder (common in cyclohexane rings). For disordered structures, refine occupancy ratios using software like SHELXL .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

Q. What theoretical frameworks guide the study of its physicochemical properties?

- Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactivity. Solubility parameters can be modeled using Hansen solubility theory. Thermodynamic stability is assessed via molecular dynamics simulations, focusing on steric interactions between the naphthyl and heptyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces not accounted for in simulations. Re-run DFT calculations with implicit solvent models (e.g., PCM) or refine X-ray data to include thermal motion parameters. Cross-validate with solid-state NMR to reconcile differences .

Q. What factorial design approaches are effective for optimizing reaction conditions in stereoselective synthesis?

- Methodological Answer : A 2³ factorial design can test variables: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (ethanol vs. THF). Response surface methodology (RSM) identifies interactions between factors. Prioritize factors using Pareto charts to maximize enantiomeric excess (ee) .

Q. How should researchers analyze crystal structure disorder and its implications for material properties?

- Methodological Answer : Use difference Fourier maps to locate disordered atoms. Refine occupancy ratios (e.g., 0.68:0.32) and apply restraints to anisotropic displacement parameters. Disorder in the cyclohexane ring may indicate conformational flexibility, impacting solubility and melting behavior. Compare with DSC/TGA data to correlate structural dynamics with thermal stability .

Q. What strategies are recommended for developing predictive models of biological activity based on structural features?

- Methodological Answer : Conduct QSAR studies using descriptors like logP, topological polar surface area, and hydrogen-bonding capacity. Validate models with in vitro assays (e.g., enzyme inhibition). For example, the nitrile group may act as a hydrogen-bond acceptor, targeting proteases. Molecular docking (AutoDock Vina) can predict binding affinities to biological targets .

Q. How can regioselective functionalization of the naphthyl or cyclohexane moieties be achieved?

- Methodological Answer : Protect the nitrile group with TMSCl before functionalizing the naphthyl ring via electrophilic substitution (e.g., nitration). For cyclohexane, use directed C–H activation (e.g., Pd-catalyzed) at the 4-heptyl position. Monitor selectivity using HPLC and kinetic isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.